Methyl 2-amino-4-methylpent-4-enoate
Overview
Description
Methyl 2-amino-4-methylpent-4-enoate is an organic compound with the molecular formula C7H13NO2. It is a derivative of pentenoic acid and contains an amino group and a methyl group attached to the pentenoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Scientific Research Applications
Methyl 2-amino-4-methylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: The compound is studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules. It is also used in the development of enzyme inhibitors and receptor ligands.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-4-methylpent-4-enoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-amino-4-methylpent-4-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the reaction of 2-amino-4-methylpent-4-enal with methanol in the presence of a reducing agent such as sodium borohydride. This method allows for the selective reduction of the aldehyde group to the corresponding ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions using continuous flow reactors. These reactors provide efficient mixing and heat transfer, allowing for high yields and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-methylpent-4-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 2-amino-4-methylpent-4-enoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 2-amino-4-methylpent-4-enol.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: 2-amino-4-methylpent-4-enoic acid
Reduction: 2-amino-4-methylpent-4-enol
Substitution: Various substituted derivatives depending on the electrophile used
Mechanism of Action
The mechanism of action of methyl 2-amino-4-methylpent-4-enoate depends on its specific application and the target molecule or pathway involved
Enzyme Inhibition: The compound or its derivatives can bind to the active site of enzymes, blocking their activity and preventing the catalysis of specific biochemical reactions.
Receptor Binding: It can act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways.
Nucleic Acid Interaction: The compound may interact with nucleic acids, affecting processes such as DNA replication, transcription, and translation.
Comparison with Similar Compounds
Methyl 2-amino-4-methylpent-4-enoate can be compared with other similar compounds to highlight its uniqueness:
Methyl 2-amino-4-methylpentanoate: This compound lacks the double bond present in this compound, resulting in different reactivity and biological activity.
Ethyl 2-amino-4-methylpent-4-enoate: The ethyl ester variant has similar chemical properties but may exhibit different physical properties such as solubility and boiling point.
2-Amino-4-methylpent-4-enoic acid: The free acid form of the compound has different reactivity and may be used in different synthetic applications.
Properties
IUPAC Name |
methyl 2-amino-4-methylpent-4-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)4-6(8)7(9)10-3/h6H,1,4,8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOGQAXYGUHWIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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